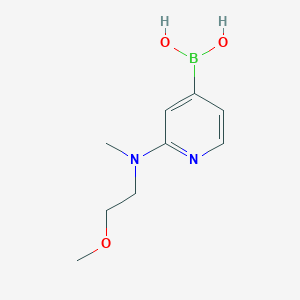
(2-((2-Methoxyethyl)(methyl)amino)pyridin-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-[2-methoxyethyl(methyl)amino]pyridin-4-yl]boronic acid: is a boronic acid derivative that contains a pyridine ring substituted with a methoxyethyl group and a methylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-[2-methoxyethyl(methyl)amino]pyridin-4-yl]boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions using appropriate alkylating agents.
Introduction of the Methylamino Group: The methylamino group can be introduced through reductive amination reactions.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of [2-[2-methoxyethyl(methyl)amino]pyridin-4-yl]boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [2-[2-methoxyethyl(methyl)amino]pyridin-4-yl]boronic acid can undergo oxidation reactions to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group can be replaced by other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Palladium catalysts and bases like potassium carbonate are often used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Formation of borates or boronic esters.
Reduction: Formation of boranes.
Substitution: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biology:
Drug Development: The compound’s boronic acid group can interact with biological targets, making it a potential candidate for drug development, particularly in the design of enzyme inhibitors.
Medicine:
Therapeutics: It may be explored for its therapeutic potential in treating diseases by targeting specific enzymes or receptors.
Industry:
Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of [2-[2-methoxyethyl(methyl)amino]pyridin-4-yl]boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- [2-(methylamino)pyridin-4-yl]boronic acid
- [2-(methoxyethylamino)pyridin-4-yl]boronic acid
- [2-(ethylamino)pyridin-4-yl]boronic acid
Uniqueness:
- Structural Features: The presence of both methoxyethyl and methylamino groups in [2-[2-methoxyethyl(methyl)amino]pyridin-4-yl]boronic acid provides unique steric and electronic properties that can influence its reactivity and interactions with biological targets.
- Reactivity: The combination of these functional groups can enhance the compound’s ability to participate in diverse chemical reactions, making it a versatile building block in organic synthesis.
Eigenschaften
Molekularformel |
C9H15BN2O3 |
|---|---|
Molekulargewicht |
210.04 g/mol |
IUPAC-Name |
[2-[2-methoxyethyl(methyl)amino]pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H15BN2O3/c1-12(5-6-15-2)9-7-8(10(13)14)3-4-11-9/h3-4,7,13-14H,5-6H2,1-2H3 |
InChI-Schlüssel |
MXMRICMYZQFTRB-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NC=C1)N(C)CCOC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(5R)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate](/img/structure/B13900888.png)

![[4,4'-Bis-trifluoromethyl]bis[(2,4-difluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13900902.png)

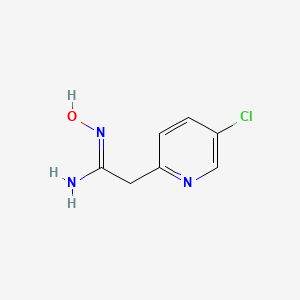
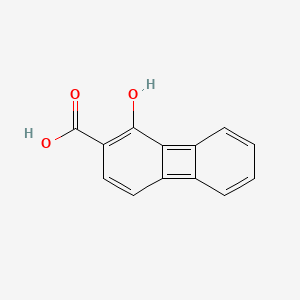
![3-(Trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13900927.png)
![Methyl 3-bromo-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13900939.png)
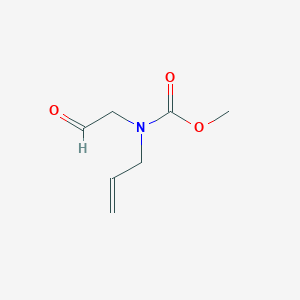
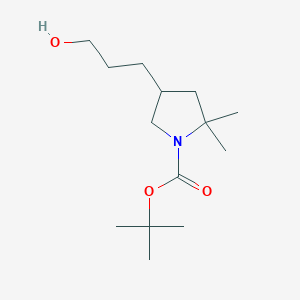



![Tert-butyl 4-(4-methoxyphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13900969.png)
